molecular formula C21H29NO7 B4007697 3-[4-BUTYL-5-ETHOXY-4-(ETHOXYCARBONYL)-5-OXOPENTANAMIDO]BENZOIC ACID

3-[4-BUTYL-5-ETHOXY-4-(ETHOXYCARBONYL)-5-OXOPENTANAMIDO]BENZOIC ACID

Cat. No.: B4007697
M. Wt: 407.5 g/mol
InChI Key: ARRKBGGQBBHODB-UHFFFAOYSA-N
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Description

3-[4-BUTYL-5-ETHOXY-4-(ETHOXYCARBONYL)-5-OXOPENTANAMIDO]BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid core substituted with various functional groups

Scientific Research Applications

3-[4-BUTYL-5-ETHOXY-4-(ETHOXYCARBONYL)-5-OXOPENTANAMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-BUTYL-5-ETHOXY-4-(ETHOXYCARBONYL)-5-OXOPENTANAMIDO]BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the butyl, ethoxy, and ethoxycarbonyl groups through various organic reactions such as esterification, amidation, and alkylation. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-BUTYL-5-ETHOXY-4-(ETHOXYCARBONYL)-5-OXOPENTANAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[4-BUTYL-5-ETHOXY-4-(ETHOXYCARBONYL)-5-OXOPENTANAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[4-BUTYL-5-ETHOXY-4-(ETHOXYCARBONYL)-5-OXOPENTANAMIDO]BENZOIC ACID include other benzoic acid derivatives with different substituents. Examples include:

  • 3-[4-BUTYL-5-METHOXY-4-(METHOXYCARBONYL)-5-OXOPENTANAMIDO]BENZOIC ACID
  • 3-[4-ETHYL-5-ETHOXY-4-(ETHOXYCARBONYL)-5-OXOPENTANAMIDO]BENZOIC ACID

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

3-[4,4-bis(ethoxycarbonyl)octanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO7/c1-4-7-12-21(19(26)28-5-2,20(27)29-6-3)13-11-17(23)22-16-10-8-9-15(14-16)18(24)25/h8-10,14H,4-7,11-13H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRKBGGQBBHODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC(=O)NC1=CC=CC(=C1)C(=O)O)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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